molecular formula C23H21N3O3 B4187206 ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B4187206
M. Wt: 387.4 g/mol
InChI Key: BYEALCDWKBHZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (EMPP) is a novel compound with potential applications in scientific research. It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds and has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer and inflammation. ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell growth and survival. Additionally, ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the reduction of inflammation. Studies have also demonstrated that ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can modulate the expression of specific genes and proteins that are involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have potent anticancer and anti-inflammatory properties, which could make it a valuable tool for studying these diseases. However, one limitation of using ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is its relatively new status as a research compound, which means that more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, including:
1. Further investigation of its mechanism of action and potential targets in cancer and inflammation.
2. Development of more efficient and scalable synthesis methods for ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
3. Evaluation of its potential as a therapeutic agent in animal models and clinical trials.
4. Investigation of its potential applications in other diseases, such as neurodegenerative disorders.
5. Development of derivatives and analogs of ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate to improve its properties and efficacy.
In conclusion, ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential applications in scientific research, particularly in the areas of cancer and inflammation. Its unique chemical structure and potent anticancer and anti-inflammatory properties make it a promising candidate for further investigation. Future research on ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate could lead to the development of new therapeutic agents and a better understanding of the mechanisms underlying cancer and inflammation.

Scientific Research Applications

Ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have demonstrated that ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have anti-inflammatory effects and can reduce inflammation in animal models.

properties

IUPAC Name

ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-3-28-23(27)19-14-24-22-21(17-10-6-4-7-11-17)20(25-26(22)16(19)2)15-29-18-12-8-5-9-13-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEALCDWKBHZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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